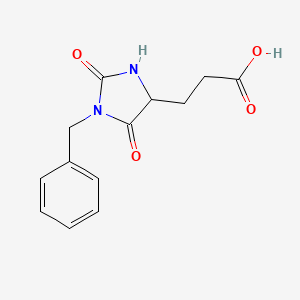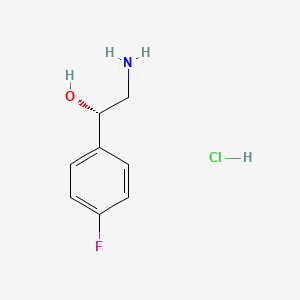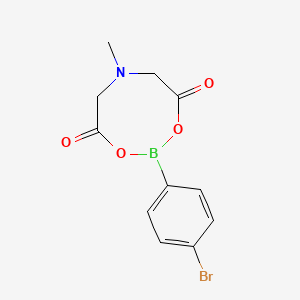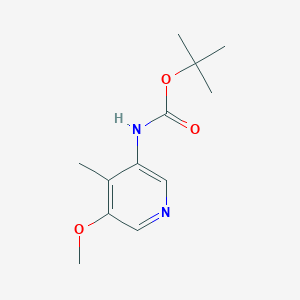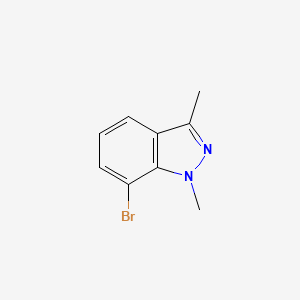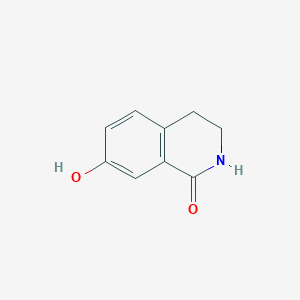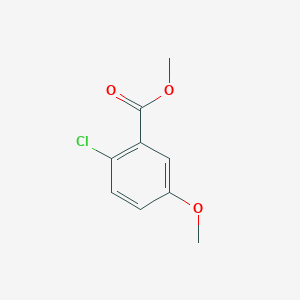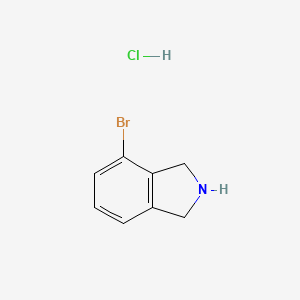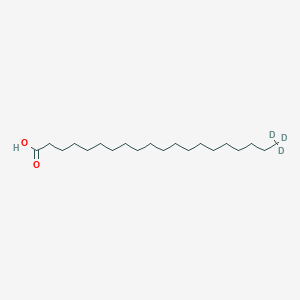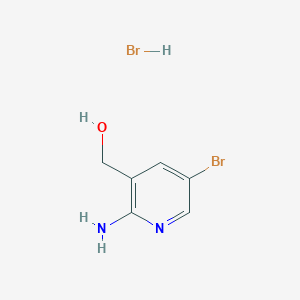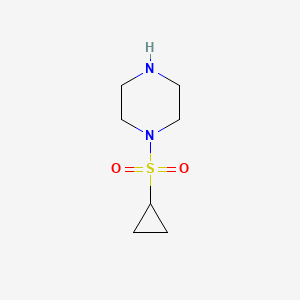
1-(Cyclopropylsulfonyl)piperazine
Vue d'ensemble
Description
1-(Cyclopropylsulfonyl)piperazine is a chemical compound with the molecular formula C7H14N2O2S . It has an average mass of 190.263 Da and a mono-isotopic mass of 190.077591 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-(Cyclopropylsulfonyl)piperazine, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(Cyclopropylsulfonyl)piperazine is represented by the formula C7H14N2O2S . The compound also has a hydrochloride variant with the formula C7H15ClN2O2S .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been studied extensively . One notable reaction is the cyclization of 1,2-diamine derivatives with sulfonium salts .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Synthesis
“1-(Cyclopropylsulfonyl)piperazine” plays a significant role in the synthesis of various drugs. Its incorporation into drug molecules can enhance pharmacokinetic properties such as solubility and bioavailability . The compound’s ability to act as a linker or a spacer within complex drug molecules makes it valuable in designing compounds with desired biological activity.
Organic Chemistry: C–H Functionalization
In organic chemistry, “1-(Cyclopropylsulfonyl)piperazine” is utilized in C–H functionalization processes. This method is crucial for modifying the structure of piperazine rings, which are common in many pharmaceutical agents . The functionalization can lead to the creation of new compounds with potential therapeutic applications.
Biochemistry: Redox Biology
This compound has been reported to form piperazine-fused six-membered-cyclic dichalcogenides, which serve as rapid-response redox sensors in cellular biology . These sensors are used to probe and understand the redox processes within cells, which are vital for numerous biological functions.
pH Buffering Agents
Bis-piperazine-type pH buffer agents, which may include derivatives of “1-(Cyclopropylsulfonyl)piperazine,” have been synthesized for use in mammalian cell cultures. These agents offer better buffering capacity compared to traditional buffers like HEPES, which is crucial for maintaining the pH stability in various biological and chemical applications .
Heterocyclic Chemistry: Synthesis of Piperazine Derivatives
“1-(Cyclopropylsulfonyl)piperazine” is involved in the synthesis of piperazine derivatives, which are important in heterocyclic chemistry due to their wide range of biological activities. These activities include serving as building blocks for pharmaceuticals and agrochemicals .
Analytical Chemistry: Chromatography and Spectrophotometry
Derivatives of “1-(Cyclopropylsulfonyl)piperazine” are used in analytical methods such as chromatography and spectrophotometry for the determination of piperazine compounds in various formulations. These methods are essential for quality control and research in pharmaceutical sciences .
Mécanisme D'action
While the specific mechanism of action for 1-(Cyclopropylsulfonyl)piperazine is not mentioned in the search results, piperazine, a related compound, is known to be a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
Orientations Futures
Despite the wide use of piperazine derivatives in medicinal chemistry, the structural diversity of piperazines is limited . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This could open up new possibilities for the development of novel piperazine derivatives, including 1-(Cyclopropylsulfonyl)piperazine .
Propriétés
IUPAC Name |
1-cyclopropylsulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c10-12(11,7-1-2-7)9-5-3-8-4-6-9/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBFRRMSHIALOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylsulfonyl)piperazine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

